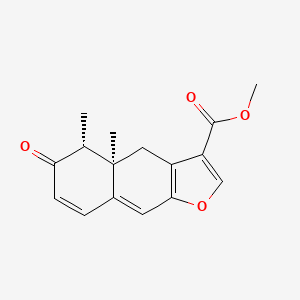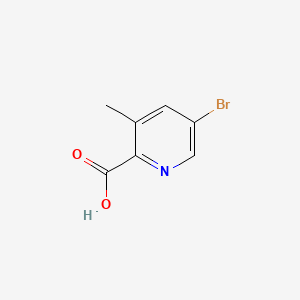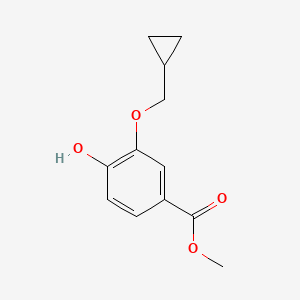
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (MCPH) is a synthetic compound used in many scientific and medical research applications. It is a derivative of benzoic acid with a cyclopropylmethoxy group attached to the 4-hydroxy position. MCPH is a white crystalline solid with a melting point of 129-130°C and is slightly soluble in water. It is a useful compound in laboratory experiments due to its high solubility in organic solvents and its low toxicity.
Scientific Research Applications
Comprehensive Analysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Applications
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, also known as 3-(CYCLOPROPYLMETHOXY)-4-HYDROXYBENZOIC ACID METHYL ESTER, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Pulmonary Fibrosis Treatment
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation: This compound has been studied for its effects on pulmonary fibrosis, particularly its inhibitory action on the epithelial–mesenchymal transformation (EMT) induced by Transforming Growth Factor-β1 (TGF-β1). The EMT process is a key factor in the development of fibrosis. Research suggests that the compound can reduce the expression of proteins associated with EMT and may attenuate bleomycin-induced pulmonary fibrosis in vivo .
Antitubercular Agent
Isoxazole Carboxylic Acid Methyl Ester Derivatives: Derivatives of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate have shown promise as antitubercular agents. These derivatives, particularly urea and thiourea variants, have displayed potent in vitro activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis .
Cancer Research
Cytotoxic Activity Against Cancer Cells: The compound’s derivatives have been synthesized and evaluated for their cytotoxic properties. Some derivatives have demonstrated moderate cytotoxicity against various cancer cell lines, including MCF-7, HCT116, A549, and PC-3, indicating potential for further exploration in cancer treatment .
Anti-Inflammatory Applications
Reduction of Lung Inflammation: Studies have indicated that Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate may play a role in reducing lung inflammation. This is particularly relevant in the context of pulmonary diseases where inflammation is a significant contributor to disease progression .
Extracellular Matrix Modulation
Impact on Collagen Deposition: The compound has been observed to affect the deposition of collagen in the extracellular matrix, which is a critical aspect of fibrotic diseases. By modulating collagen levels, it could be beneficial in treating conditions characterized by excessive extracellular matrix deposition .
Therapeutic Target for Lung Diseases
Potential Role in Lung Function Improvement: The therapeutic effects of the compound include the potential to improve lung function. This is especially important in chronic lung diseases where lung capacity and function are progressively compromised .
properties
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFVSSCQAPWJEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855905 |
Source


|
| Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848574-60-7 |
Source


|
| Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
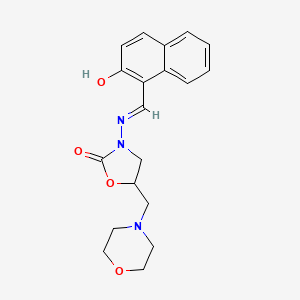
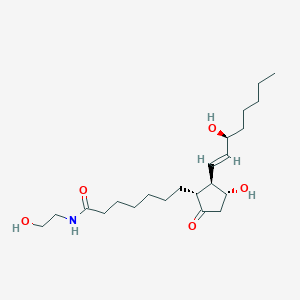


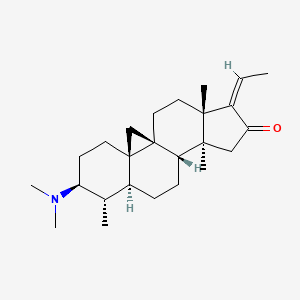
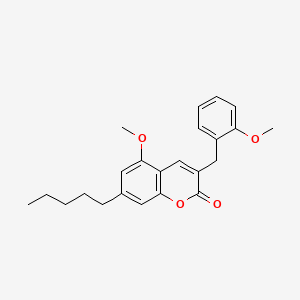


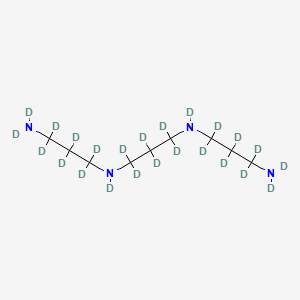
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
